molecular formula C9H9FO4 B8721778 2-fluoro-5-(methoxymethoxy)benzoic Acid

2-fluoro-5-(methoxymethoxy)benzoic Acid

Cat. No.: B8721778
M. Wt: 200.16 g/mol
InChI Key: BAOJMLDHDWSOLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-5-(methoxymethoxy)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine substituent at the 2-position and a methoxymethoxy (-OCH2OCH3) group at the 5-position of the aromatic ring. The molecular formula is C9H9FO4, with a molecular weight of 212.16 g/mol. The fluorine atom introduces electron-withdrawing effects, enhancing the acidity of the carboxylic acid group, while the methoxymethoxy group contributes steric bulk and moderate electron-donating properties via its ether oxygen. This combination of substituents makes the compound a versatile intermediate in pharmaceutical synthesis, particularly for designing molecules with tailored solubility, stability, and target-binding capabilities .

Properties

Molecular Formula

C9H9FO4

Molecular Weight

200.16 g/mol

IUPAC Name

2-fluoro-5-(methoxymethoxy)benzoic acid

InChI

InChI=1S/C9H9FO4/c1-13-5-14-6-2-3-8(10)7(4-6)9(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

BAOJMLDHDWSOLW-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC(=C(C=C1)F)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoic Acid Derivatives

Substituent Effects on Acidity and Reactivity

Benzoic acid derivatives exhibit acidity (pKa) and reactivity influenced by substituent electronic effects. Key comparisons include:

Compound Name Substituents Molecular Formula pKa* Key Properties
2-Fluoro-5-(methoxymethoxy)benzoic acid 2-F, 5-OCH2OCH3 C9H9FO4 ~2.8 Moderate acidity; enhanced lipophilicity
4-Amino-2-fluoro-5-methoxybenzoic acid 2-F, 4-NH2, 5-OCH3 C8H8FNO3 ~3.2 Lower acidity (amino group donates electrons)
2-Fluoro-5-(trifluoromethyl)benzoic acid 2-F, 5-CF3 C8H4F4O2 ~1.9 High acidity (strong electron-withdrawing CF3)
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 2-F, 3-Cl, 4-F, 5-OH C7H3ClF2O3 ~1.5 Very high acidity (multiple halogens, -OH)

*Estimated pKa values based on substituent effects .

  • Electron-Withdrawing vs. Donating Groups : The fluorine at position 2 increases acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, the methoxymethoxy group at position 5 partially counteracts this effect via electron donation, resulting in a higher pKa than 2-fluoro-5-(trifluoromethyl)benzoic acid .
  • Lipophilicity : The methoxymethoxy group enhances lipophilicity (logP ~1.5–2.0) compared to polar groups like -OH or -NH2, improving membrane permeability in drug design .

Physicochemical Properties and Solubility

  • Solubility: The methoxymethoxy group improves organic-phase solubility compared to hydrophilic analogs (e.g., 4-amino-2-fluoro-5-methoxybenzoic acid). This property aligns with extraction studies (), where lipophilic benzoic acids partition more readily into membrane phases . Crystallinity: Derivatives like 2-fluoro-5-(trifluoromethyl)benzoic acid () form stable crystals due to strong intermolecular interactions (e.g., halogen bonds), whereas the methoxymethoxy group may reduce crystallinity, favoring amorphous forms .

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